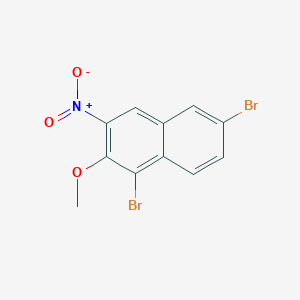

1,6-Dibromo-2-methoxy-3-nitronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,6-Dibromo-2-methoxy-3-nitronaphthalene is an organic compound with the molecular formula C11H7Br2NO3 It is a derivative of naphthalene, characterized by the presence of bromine, methoxy, and nitro functional groups

Méthodes De Préparation

1,6-Dibromo-2-methoxy-3-nitronaphthalene can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-3-nitronaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 1 and 6 positions.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

1,6-Dibromo-2-methoxy-3-nitronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can replace the bromine atoms with methoxy groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon, iron bromide), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1,6-Dibromo-2-methoxy-3-nitronaphthalene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.

Material Science: The compound’s electronic properties can be tailored for specific applications, such as in the development of organic semiconductors or light-emitting materials.

Chemical Biology: Halogenated nitronaphthalenes, including this compound, can exhibit biological activity due to their ability to interact with biomolecules like DNA and proteins. This makes them potential candidates for drug discovery and development.

Mécanisme D'action

The mechanism of action of 1,6-Dibromo-2-methoxy-3-nitronaphthalene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the methoxy group can undergo oxidation or substitution.

In biological systems, the compound’s halogenated and nitro functional groups may interact with biomolecules through various mechanisms, such as forming covalent bonds with nucleophilic sites on proteins or DNA. These interactions can lead to changes in the structure and function of the biomolecules, potentially resulting in biological activity.

Comparaison Avec Des Composés Similaires

1,6-Dibromo-2-methoxy-3-nitronaphthalene can be compared with other similar compounds, such as:

1,6-Dibromo-2-methoxy-3-nitrobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring. This compound may have different reactivity and applications due to the difference in aromatic systems.

1,6-Dibromo-2-methoxy-3-nitroanthracene: Contains an anthracene ring, which is larger than the naphthalene ring

1,6-Dibromo-2-methoxy-3-nitrophenanthrene: Similar to the anthracene derivative but with a phenanthrene ring. This compound may also exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring system, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

1,6-Dibromo-2-methoxy-3-nitronaphthalene is an organic compound of significant interest due to its unique structural properties and potential biological activities. This compound, which belongs to the class of halogenated aromatic compounds, features a naphthalene backbone with two bromine atoms, a methoxy group, and a nitro group. Its molecular formula is C₁₁H₈Br₂N₄O₂, and it has a molecular weight of approximately 319.00 g/mol.

The synthesis of this compound typically involves bromination reactions of naphthalene derivatives. The reaction conditions, including solvent choice and temperature, are crucial for maximizing yield and selectivity. Common solvents include dichloromethane and carbon tetrachloride. The compound is characterized by its stability under standard conditions but may decompose when exposed to strong acids or bases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism of action often follows pathways such as:

- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring.

- Nucleophilic Attack Mechanisms : The methoxy group can influence the electron density on the aromatic system, facilitating nucleophilic attacks.

Genotoxicity Studies

The compound's potential genotoxic effects have been evaluated using the umu test system, which assesses DNA-damaging chemicals. Compounds structurally related to this compound have shown varying degrees of genotoxicity, suggesting a need for further investigation into this compound's effects on genetic material.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated aromatic compounds:

- Antimicrobial Activity : A study reported that halogenated nitro compounds showed considerable inhibition against bacterial growth, indicating potential therapeutic applications in treating infections .

- Genotoxicity Assessment : Research highlighted that nitroaromatic compounds could induce DNA damage in bacterial models, raising concerns about their safety in environmental contexts .

- Mechanistic Insights : Investigations into similar compounds revealed that their biological activities often stem from their ability to intercalate into DNA structures or inhibit specific enzymatic pathways .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,6-dibromo-2-methoxy-3-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJTVDQLLYQPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.